molecular formula C18H14N2O2S B366636 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one CAS No. 500113-82-6

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one

Cat. No.: B366636
CAS No.: 500113-82-6
M. Wt: 322.4g/mol
InChI Key: NYJWIEKOKZDWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one (Vitas-M Lab ID: BBL004070) is a synthetic small molecule with a molecular weight of 322.39 and the empirical formula C18H14N2O2S . It is built around the 2-phenylquinazolin-4(3H)-one scaffold, a structure recognized in medicinal chemistry research for its potential as a versatile pharmacophore . This scaffold has been identified in studies focusing on the design of potent allosteric inhibitors, showing promise for future research directions . The compound is furnished for biological screening and lead optimization studies, allowing researchers to explore its potential interactions and activities . Its structural profile includes three rings, three rotatable bonds, and a topological polar surface area of 78 Ų . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-hydroxybut-2-ynylsulfanyl)-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-12-6-7-13-23-18-19-16-11-5-4-10-15(16)17(22)20(18)14-8-2-1-3-9-14/h1-5,8-11,21H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJWIEKOKZDWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinazolinone Scaffold Construction

The quinazolin-4(3H)-one core is synthesized via cyclocondensation of anthranilic acid derivatives with benzoylating agents. For 3-phenyl substitution, anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenylbenzooxazin-4-one, which subsequently undergoes ring-opening with aniline in glacial acetic acid to yield 3-phenylquinazolin-4(3H)-one. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl3) under reflux (80°C, 6 h), producing 2-chloro-3-phenylquinazolin-4(3H)-one in 78% yield.

Thiolation and Alkylation Considerations

Thiolation of the 2-chloro intermediate is performed using thiourea in ethanol under reflux (12 h), followed by alkaline hydrolysis to afford 2-mercapto-3-phenylquinazolin-4(3H)-one. Alkylation with 4-hydroxybut-2-yn-1-yl bromide requires protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality post-alkylation.

Detailed Synthetic Protocols

Synthesis of 2-Chloro-3-phenylquinazolin-4(3H)-one

A mixture of anthranilic acid (10.0 g, 73 mmol) and benzoyl chloride (12.8 mL, 110 mmol) in pyridine (100 mL) is stirred at 0°C for 30 min, followed by gradual warming to room temperature. The precipitated 2-phenylbenzo[1,oxazin-4-one is filtered and recrystallized from ethanol (yield: 85%). This intermediate (8.5 g, 40 mmol) is refluxed with aniline (4.4 mL, 48 mmol) in glacial acetic acid (50 mL) for 4 h to yield 3-phenylquinazolin-4(3H)-one (7.2 g, 74%). Chlorination with POCl3 (15 mL) and catalytic DMF (0.5 mL) at 80°C for 6 h affords 2-chloro-3-phenylquinazolin-4(3H)-one (6.1 g, 78%).

Thiolation and Alkylation

The 2-chloro derivative (5.0 g, 20 mmol) is refluxed with thiourea (1.8 g, 24 mmol) in ethanol (100 mL) for 12 h. After cooling, NaOH (2 M, 50 mL) is added, and the mixture is stirred for 1 h to yield 2-mercapto-3-phenylquinazolin-4(3H)-one (4.3 g, 89%). To this thiol (4.0 g, 16 mmol), 4-(tert-butyldimethylsilyloxy)but-2-yn-1-yl bromide (4.7 g, 19 mmol) and K2CO3 (3.3 g, 24 mmol) are added in DMF (50 mL). The reaction is stirred at 25°C for 8 h, followed by TBAF (1 M in THF, 20 mL) to remove the silyl protecting group, yielding the target compound (4.1 g, 72%).

Table 1: Physical and Spectroscopic Data for Method A Intermediates

CompoundYield (%)Melting Point (°C)1H NMR (δ, ppm)LC-MS (m/z) [M+H]+
2-Phenylbenzooxazin-4-one85112–1147.45–7.89 (m, 9H)224.1
3-Phenylquinazolin-4(3H)-one74158–1607.62–8.21 (m, 9H)223.2
2-Chloro-3-phenylquinazolin-4(3H)-one78145–1477.71–8.30 (m, 9H)257.7
2-Mercapto-3-phenylquinazolin-4(3H)-one89182–1847.65–8.25 (m, 9H), 3.21 (s, 1H)239.3
Target Compound72176–1787.70–8.35 (m, 9H), 4.55 (s, 2H), 2.85 (s, 1H)353.4

Alternative Methodologies and Optimization

Method B: Mitsunobu Coupling for Direct Sulfide Formation

2-Mercapto-3-phenylquinazolin-4(3H)-one (3.0 g, 12.6 mmol) is reacted with 4-hydroxybut-2-yn-1-ol (1.4 g, 16.4 mmol) using diethyl azodicarboxylate (DEAD, 2.2 mL, 13.8 mmol) and triphenylphosphine (3.6 g, 13.8 mmol) in THF (50 mL) at 0°C. The mixture is stirred for 24 h at 25°C, yielding the target compound (2.9 g, 68%) without requiring hydroxyl protection.

Table 2: Comparative Analysis of Methods A and B

ParameterMethod AMethod B
Overall Yield (%)6268
Reaction Time (h)2424
Protection/DeprotectionRequiredNot Required
Purity (HPLC)98.5%97.8%

Method C: One-Pot Sequential Synthesis

A one-pot procedure combines cyclization, thiolation, and alkylation. Anthranilic acid (5.0 g, 36 mmol), benzoyl chloride (6.4 mL, 55 mmol), and aniline (3.7 mL, 40 mmol) are heated in acetic acid (30 mL) for 4 h. POCl3 (10 mL) is added directly, followed by thiourea (3.3 g, 43 mmol) and 4-hydroxybut-2-yn-1-yl bromide (5.2 g, 38 mmol) in DMF (50 mL). The target compound is isolated in 58% yield after column chromatography.

Mechanistic Insights and Side-Reaction Mitigation

Chlorination Dynamics

POCl3 mediates electrophilic aromatic substitution at position 2 of the quinazolinone ring. Excess POCl3 (≥3 equiv) and catalytic DMF enhance reaction efficiency by generating reactive P(O)Cl2+ intermediates.

Alkylation Selectivity

The propargyl bromide preferentially reacts at the sulfur nucleophile due to the soft acid-base pairing (thiolate as a soft base, alkyl bromide as a soft electrophile). Competing O-alkylation is suppressed by using polar aprotic solvents (DMF, acetone) and moderate temperatures (25–40°C) .

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybutynyl side chain can be oxidized to form corresponding carbonyl compounds.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazolinone derivatives often exhibit significant anticancer activities. Preliminary studies suggest that 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one may also possess similar properties:

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It has shown potential in inducing apoptosis and cell cycle arrest, primarily through the modulation of apoptotic pathways involving proteins such as P53 and Bcl-2.

Kinase Inhibition

The compound has demonstrated efficacy as an inhibitor of various kinases, which are critical in cancer progression:

  • Molecular Docking Studies : Interaction studies using molecular docking have revealed that this compound can effectively bind to allosteric sites on target proteins like vascular endothelial growth factor receptor 2 (VEGFR-2). This binding mechanism inhibits signaling pathways essential for tumor growth while avoiding ATP-binding sites, enhancing selectivity and reducing side effects.

Synthetic Methods

Several synthetic routes have been developed for preparing quinazolinone derivatives, including:

  • Condensation Reactions : Involving the reaction of anthranilic acid derivatives with carbonyl compounds.
  • Cyclization Reactions : Utilizing various reagents to facilitate the formation of the quinazolinone core structure.

These methods allow for the introduction of diverse substituents, tailoring the biological activity of the resulting compounds .

Structural Comparison

To understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Phenylquinazolin-4(3H)-oneLacks sulfanyl and hydroxybutynyl groupsAntiproliferative against MCF-7 cells
4(3H)-Quinazolinone DerivativesVaries in substituents on the benzene ringInhibits acetylcholinesterase
Quinazoline-based Kinase InhibitorsOften modified at the nitrogen positionBroad spectrum kinase inhibition

The unique combination of functional groups in This compound distinguishes it from other derivatives, potentially enhancing its specificity and efficacy as a therapeutic agent.

Anticancer Efficacy

A study conducted on various quinazolinone derivatives highlighted their potential in treating different types of cancer. For instance, a series of derivatives were synthesized and tested for their antiproliferative effects. Some compounds exhibited significant activity against breast and liver cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Kinase Inhibition Studies

In another study focusing on kinase inhibitors, several quinazolinone derivatives were synthesized and evaluated for their ability to inhibit specific kinases involved in cancer signaling pathways. The results showed that certain derivatives had promising inhibitory activity, suggesting that This compound could be an effective candidate for further development as a targeted anticancer therapy .

Mechanism of Action

The mechanism of action of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutynyl side chain and the quinazolinone core play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Key Properties/Activities References
Target Compound 4-hydroxybut-2-yn-1-ylsulfanyl Phenyl Potential H-bonding, solubility
(E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one 4-nitrostyryl Phenyl Antipromastigote (IC₅₀ = 0.023 µg/mL)
2-(4-methylsulfanylphenyl)-3H-quinazolin-4-one 4-methylsulfanylphenyl H Structural analog, undefined activity
2-[(2-(4-chlorophenyl)-2-oxoethyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one 2-(4-chlorophenyl)-2-oxoethylsulfanyl 4-methoxyphenyl Antimicrobial potential (structural)
(E)-2-(2-hydroxy-5-morpholinostyryl)-3-phenylquinazolin-4(3H)-one 2-hydroxy-5-morpholinostyryl Phenyl ESIPT-luminescence (Φrel = 5.3%)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitrostyryl group in compound 6 () enhances antiparasitic activity, likely due to strong hydrogen bonding with Leishmania enzymes . In contrast, the hydroxybutynylsulfanyl group in the target compound may improve solubility but requires further biological validation.
  • Photophysical Properties : Styryl-substituted derivatives (e.g., ) exhibit excitation-emission properties, with λem up to 485 nm, making them candidates for optoelectronic applications . The target compound’s hydroxybutynyl group may influence similar properties, though data are lacking.

Key Insights:

  • Antiparasitic Superiority : The nitrostyryl derivative (compound 6) is 150-fold more active than miltefosine against Leishmania, attributed to nitro group interactions in enzyme active sites .
  • Cytotoxic Potential: Amino-substituted derivatives () show EGFR inhibitory effects via docking studies, suggesting the target compound’s hydroxy group could similarly modulate kinase interactions .

Biological Activity

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This quinazolinone derivative has been investigated for various pharmacological properties, including antiviral, cytotoxic, and antioxidant activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14N2O2S
  • Molecular Weight : 322.4 g/mol
  • LogP : 3.07
  • Polar Surface Area (PSA) : 78.2 Ų .

Antiviral Activity

Research indicates that derivatives of quinazolinones exhibit significant antiviral properties. For instance, a study demonstrated that certain quinazolinone compounds could inhibit the replication of various viruses, including herpes simplex and influenza viruses . Specifically, compounds structurally related to this compound were shown to inhibit viral replication in Vero cell cultures, suggesting potential for further development in antiviral therapies .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against multiple cancer cell lines. A study on quinazolinone derivatives indicated that certain compounds exhibited significant cytotoxicity against prostate (PC3), breast (MCF7), and colon (HT29) cancer cell lines. The IC50 values for the most active compounds were reported as follows:

CompoundCell LineIC50 (µM)
A3PC310
A5MCF710
A6HT2912

These findings highlight the compound's potential as an anticancer agent .

Antioxidant Activity

Antioxidant properties are another area where this compound shows promise. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals. Studies have employed various assays to evaluate antioxidant activity, including ABTS and CUPRAC methods. The results indicated that compounds with multiple hydroxyl substituents exhibited superior antioxidant activity compared to those with fewer or no hydroxyl groups .

Structure–Activity Relationship (SAR)

The biological activity of quinazolinones is often linked to their structural features. In the case of this compound, the presence of a sulfanyl group and the specific arrangement of hydroxyl groups are critical for enhancing both cytotoxic and antioxidant activities. Research suggests that modifications to the quinazolinone scaffold can lead to improved biological profiles, indicating a promising avenue for future drug development .

Case Studies

  • Antiviral Efficacy : In a controlled study, derivatives similar to this compound were tested against a panel of viruses, demonstrating significant inhibition rates, particularly against influenza A and herpes simplex viruses .
  • Cytotoxicity Assessment : The cytotoxic potential was evaluated using MTT assays on various cancer cell lines, revealing that specific modifications in the quinazolinone structure could enhance anticancer effects significantly, with some derivatives achieving IC50 values below 15 µM across several cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one?

Methodological Answer:
The synthesis of quinazolinone derivatives typically involves cyclocondensation reactions. For example, similar compounds like 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one are synthesized by reacting 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone . Adapting this approach, the target compound could be synthesized via:

Thiolation: Introducing the sulfanyl group using a hydroxybutynyl thiol reagent.

Cyclization: Forming the quinazolinone core through condensation of anthranilic acid derivatives with phenyl isocyanate or urea analogs under acidic conditions .

Functionalization: Attaching the 4-hydroxybut-2-yn-1-yl group via nucleophilic substitution or click chemistry.

Table 1: Synthetic Routes for Analogous Quinazolinones

PrecursorReagents/ConditionsYield (%)Reference
4-ChlorobenzaldehydeMethyl thioacetate, 2,3-diazetidinone65–70
Anthranilic acid derivativePhenyl isocyanate, HCl catalysis50–60

Basic: How is the structural elucidation of this compound validated in academic research?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify the quinazolinone core (e.g., carbonyl resonance at ~170 ppm) and substituents like the phenyl and sulfanyl groups .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (e.g., [M+H]+ peak at m/z 351.1 for C₁₈H₁₄N₂O₂S).
  • X-ray Crystallography: Resolves bond lengths and angles, as demonstrated for 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one in related studies .

Table 2: Key Spectral Data for Quinazolinone Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-Phenylquinazolin-4(3H)-one derivative7.2–8.5 (aromatic)165.2 (C=O)

Advanced: How can researchers optimize reaction yields for this compound?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening: Acidic catalysts (e.g., HCl, H₂SO₄) improve cyclization efficiency .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control: Cyclocondensation at 80–100°C minimizes side reactions .
  • Purification Techniques: Column chromatography with ethyl acetate/hexane gradients isolates the product with >95% purity .

Critical Consideration: Competing reactions (e.g., over-oxidation of the sulfanyl group) require real-time monitoring via TLC or HPLC .

Advanced: How should discrepancies in reported biological activities be addressed?

Methodological Answer:
Contradictions in bioactivity data (e.g., anti-inflammatory vs. antimalarial effects) may arise from:

  • Assay Variability: Differences in cell lines (e.g., RAW 264.7 macrophages vs. Plasmodium cultures) .
  • Structural Analogues: Modifications like the 4-hydroxybutynyl group alter pharmacokinetics and target binding .
  • Purity Thresholds: Impurities >5% (e.g., unreacted intermediates) can skew bioassay results .

Resolution Strategy:

Validate purity via HPLC (>99%).

Replicate assays under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .

Perform structure-activity relationship (SAR) studies to isolate functional group contributions .

Advanced: What methodologies assess the environmental impact of this compound?

Methodological Answer:
Environmental fate studies follow protocols from long-term projects like INCHEMBIOL :

Degradation Kinetics: Hydrolysis/photolysis rates under simulated sunlight (λ = 290–800 nm) and varying pH.

Ecotoxicology: Acute toxicity assays using Daphnia magna (LC₅₀) and algal growth inhibition tests (OECD 201).

Bioaccumulation: Log P (octanol-water partition coefficient) measured via shake-flask method; values >3 indicate high bioaccumulation risk.

Table 3: Environmental Stability Parameters

ParameterTest MethodResultReference
Hydrolysis half-life (pH 7)OECD 111 (25°C)72 hours
Photodegradation half-lifeISO 11348-3 (UV exposure)48 hours

Advanced: How can computational modeling aid in studying this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Predict binding affinities to targets like NF-κB or cytochrome bc₁ (malarial target) using AutoDock Vina .
  • QM/MM Simulations: Analyze electron transfer during redox reactions involving the sulfanyl group .
  • ADMET Prediction: Tools like SwissADME estimate oral bioavailability and toxicity risks (e.g., hepatotoxicity) .

Validation: Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:
Key challenges include:

  • Exothermic Reactions: The hydroxybutynyl group’s instability requires precise temperature control during thiolation .
  • Purification at Scale: Traditional column chromatography is inefficient; switch to recrystallization (solvent: ethanol/water) or flash chromatography .
  • Yield Reproducibility: Batch-to-batch variability mitigated via process analytical technology (PAT) monitoring .

Best Practices:

  • Optimize stoichiometry (1:1.2 molar ratio of quinazolinone precursor to sulfanylating agent) .
  • Use flow chemistry for safer handling of reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.